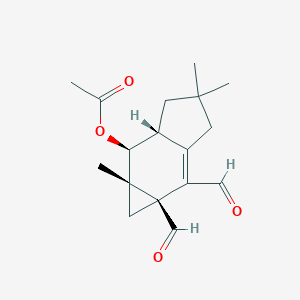

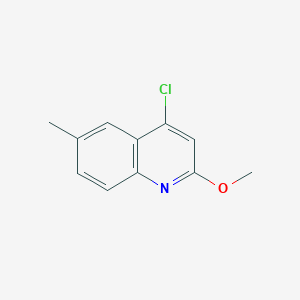

![molecular formula C15H10ClNO4 B055607 Ácido 4-(2-clorofenil)-5,7-dihidro-2-metil-5-oxo-furo[3,4-b]piridina-3-carboxílico CAS No. 113994-39-1](/img/structure/B55607.png)

Ácido 4-(2-clorofenil)-5,7-dihidro-2-metil-5-oxo-furo[3,4-b]piridina-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

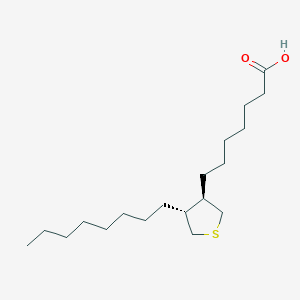

4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H10ClNO4 and its molecular weight is 303.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

El anillo de pirrolidina, un componente del compuesto, se utiliza ampliamente en química medicinal para desarrollar tratamientos para enfermedades humanas. Su andamiaje saturado permite una exploración eficiente del espacio farmacoforico debido a la hibridación sp3, lo que contribuye a la estereoquímica de la molécula y aumenta la cobertura tridimensional . Esto lo convierte en un andamiaje valioso para diseñar nuevos compuestos con perfiles biológicos diversos.

Actividad biológica de los derivados de piridina fusionados

Los derivados de piridina fusionados, como el que nos ocupa, son de creciente interés en el diseño de fármacos. Son estructuralmente similares a las bases del ADN como la adenina y la guanina, lo que explica su eficacia en diversas bioactividades, incluidas las actividades antivirales y anticancerígenas . Esta similitud estructural se puede aprovechar para diseñar nuevos fármacos que interactúen eficazmente con los objetivos biológicos.

Aplicaciones antidiabéticas

Los compuestos con una estructura de pirrolo[3,4-c]piridina han mostrado potencial para reducir los niveles de glucosa en sangre. Esto sugiere que pueden ser útiles en la prevención y el tratamiento de trastornos que implican glucosa en sangre plasmática elevada, como la diabetes tipo 1, la diabetes relacionada con la obesidad y las enfermedades cardiovasculares .

Química verde y catálisis

El ácido piridina-2-carboxílico relacionado se ha utilizado como un catalizador eficaz para la síntesis verde de varios compuestos heterocíclicos. Esto demuestra el potencial de usar derivados del compuesto en procesos sintéticos respetuosos con el medio ambiente .

Investigación anticancerígena

Los derivados de azúcar de piridinil furano, que comparten una estructura de piridina fusionada similar, se han sintetizado como agentes anticancerígenos activos. Esto indica el potencial del compuesto en cuestión para ser utilizado en la síntesis de nuevos fármacos anticancerígenos .

Síntesis estereoselectiva

La estereogenicidad del anillo de pirrolidina, que forma parte de la estructura del compuesto, permite la creación de diferentes estereoisómeros. Esto puede conducir a perfiles biológicos diversos de los candidatos a fármacos debido a los diferentes modos de unión a las proteínas enantioselectivas . Esta aplicación es crucial en el diseño de fármacos con selectividad de objetivo específica.

Propiedades

IUPAC Name |

4-(2-chlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO4/c1-7-11(14(18)19)12(8-4-2-3-5-9(8)16)13-10(17-7)6-21-15(13)20/h2-5H,6H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXNWIVLNOEFFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558283 |

Source

|

| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113994-39-1 |

Source

|

| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

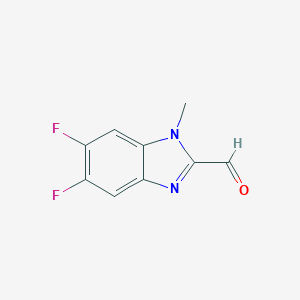

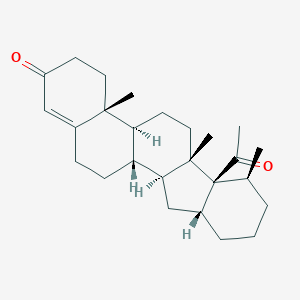

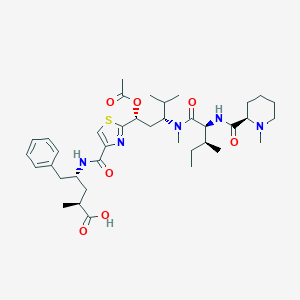

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B55530.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)